![molecular formula C9H5BrO2S B1282756 4-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 5194-37-6](/img/structure/B1282756.png)
4-Bromobenzo[b]thiophene-2-carboxylic acid
Overview
Description
4-Bromobenzo[b]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrO2S and its molecular weight is 257.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
The compound has a molecular weight of 257.10 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed. Its logP value, a measure of lipophilicity, is 1.88 , indicating it may have good permeability across biological membranes.
Action Environment
The action of 4-Bromobenzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions suggest that light, moisture, and temperature could affect the compound’s stability and efficacy.
Biological Activity
4-Bromobenzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of benzothiophene derivatives, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 257.1 g/mol. Its melting point is reported to be around 265 °C . The presence of the bromine atom and the carboxylic acid functional group contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the bromination of benzo[b]thiophene followed by carboxylation reactions. This synthetic route allows for the introduction of various substituents that can enhance biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiophene derivatives, including this compound. In particular, a series of derivatives were evaluated against drug-resistant strains of Staphylococcus aureus. The compound exhibited notable activity with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
Table 1: Antibacterial Activity of Benzothiophene Derivatives
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 8 | Effective against drug-resistant S. aureus |
II.b (chloro-pyridinyl derivative) | 4 | Effective against multiple strains |
Anticancer Activity
The anticancer properties of benzothiophene derivatives have also been explored. In vitro studies demonstrated that certain derivatives could induce apoptosis in various cancer cell lines, including prostate (PC3 and DU145) and breast cancer cells. The mechanism involves the inhibition of critical signaling pathways such as STAT3, which plays a role in tumor growth and survival .
Table 2: Anticancer Activity in Cell Lines
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
This compound | PC3 | 40.1 ± 7.9 (24h) | Apoptosis induction |
II.b (derivative) | DU145 | 62.5 ± 17.3 (48h) | STAT3 inhibition |
Enzyme Inhibition Potential
The enzyme inhibition potential of benzothiophene derivatives has been investigated with promising results. Specifically, studies have shown that these compounds can act as inhibitors for enzymes involved in various metabolic pathways, suggesting their utility in drug design for conditions like cancer and bacterial infections .
Case Studies
- Antibacterial Evaluation : A study focused on synthesizing a series of acylhydrazones derived from benzothiophenes showed that specific modifications could enhance antibacterial activity against resistant strains. For instance, compounds with increased hydrophobicity demonstrated improved efficacy .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using propidium iodide assays on human cell lines (A549). Notably, certain derivatives exhibited no significant cytotoxicity at concentrations exceeding their MIC values, indicating a favorable therapeutic index .
Scientific Research Applications
Synthesis of 4-Bromobenzo[b]thiophene-2-carboxylic Acid
The synthesis of this compound has been optimized through various methods. A notable synthetic route involves the use of 2-bromo-6-fluorobenzaldehyde as a starting material, which undergoes etherification with chloro or bromo methyl mercaptan. This is followed by a Wittig reaction to yield the target compound. The process has shown advantages in terms of mild reaction conditions, high yield (up to 79%), and purity (up to 99.5%) compared to traditional methods that require high temperatures and extensive purification steps .
Antitubercular Activity
Research has demonstrated that derivatives of benzo[b]thiophene-2-carboxylic acid exhibit significant antitubercular properties. In vitro studies have shown that these compounds are effective against Mycobacterium tuberculosis and multidrug-resistant strains. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.60 to 22.86 µg/mL against both active and dormant forms of the bacteria .
Table 1 summarizes the MIC values of selected derivatives against M. tuberculosis:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
7b | 2.73 | Active MDR-MTB |
8c | 0.60 | Dormant BCG |
8g | 0.61 | Dormant BCG |
7a | 0.71 | Active M. bovis BCG |
The low cytotoxicity observed in these compounds suggests their potential as drug candidates with a favorable selectivity index against human cancer cell lines .
Material Science Applications
This compound is also explored for its utility in material sciences, particularly in developing advanced materials with specific electronic properties due to its thiophene structure. The compound's ability to form stable polymers makes it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies
- Antitubercular Research : A study investigated the efficacy of various benzo[b]thiophene derivatives against M. tuberculosis H37Ra. Among the tested compounds, derivative 7b showed remarkable activity with an MIC of 2.73 µg/mL against multidrug-resistant strains, indicating its potential as an antitubercular agent .
- Material Development : Research into polymeric materials derived from thiophene compounds has highlighted their application in flexible electronics. The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, making them suitable for use in next-generation electronic devices.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 4-bromobenzo[b]thiophene-2-carboxylic acid?
Methodological Answer: A common synthesis route involves coupling reactions using this compound with aromatic/aliphatic amines or phenols. For example, coupling with p-cresol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields p-tolyl 4-bromobenzo[b]thiophene-2-carboxylate . Hydrolysis of methyl benzo[b]thiophene-2-carboxylate intermediates (synthesized from substituted 2-fluorobenzaldehyde and methyl ethyl 2-mercaptoacetate) can also generate the carboxylic acid derivative .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use high-performance liquid chromatography (HPLC) with a minimum purity threshold of 98% (as per industry standards for intermediates) .
- Structural Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy to verify the bromine substitution at the 4-position and the carboxylic acid moiety at the 2-position.
- Thermal Properties: Determine the melting point (expected range: 217–220°C for analogous fluorinated derivatives) using differential scanning calorimetry (DSC) .
Q. What solvents and conditions are suitable for dissolving this compound?
Methodological Answer: While direct solubility data for the 4-bromo derivative is limited, structurally similar compounds like thiophene-2-carboxylic acid are water-soluble . However, the bromo substituent likely reduces polarity; thus, polar aprotic solvents (e.g., N,N-dimethylformamide (DMF)) or dimethyl sulfoxide (DMSO) are recommended for reactions. Pre-solubilization in DMF at 60°C has been used in coupling reactions .
Advanced Research Questions
Q. How can palladium-catalyzed decarboxylative coupling reactions be applied to functionalize this compound?
Methodological Answer: Pd-catalyzed decarboxylative Heck coupling enables regioselective functionalization. For example, AgCl generated in situ π-coordinates with the carboxyl oxygen, facilitating CO₂ dissociation and coupling with styrenes. The presence of a bromine substituent reduces adjacent π-π interactions, enhancing decarboxylation efficiency . Key conditions:
- Catalyst: Pd(OAc)₂ or PdCl₂.
- Ligand: Phosphine ligands (e.g., PPh₃).
- Solvent: Acetonitrile or DMF at 80–100°C.
Q. What insights do computational studies provide about the reactivity of this compound?
Methodological Answer: Density functional theory (DFT) calculations reveal that the bromine substituent lowers the energy barrier for decarboxylation by destabilizing the carboxylate intermediate. AgCl coordination further stabilizes the transition state, making CO₂ dissociation rate-determining . These findings guide the design of reactions requiring selective bond cleavage or functionalization.
Q. How does substituent position (e.g., bromine at 4- vs. 6-position) influence biological activity in thiophene derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies show that substituent position critically affects bioactivity. For example:
- Antimicrobial Activity: Amino group positioning on thiophene-2-carboxylic acid derivatives alters minimum inhibitory concentrations (MICs). Isopropylamine substitutions at specific positions enhance potency .
- Enzyme Inhibition: Bromine at the 4-position (vs. 6-position) may sterically hinder or promote interactions with target proteins like STAT3, as seen in benzo[b]thiophene-1,1-dioxide derivatives .
Q. What strategies optimize the stability of this compound in aqueous environments?
Methodological Answer:
- pH Control: Maintain acidic conditions (pH < 4) to protonate the carboxylic acid group, reducing hydrolysis.
- Lyophilization: Lyophilize the compound for long-term storage, as moisture content above 0.5% accelerates degradation .
- Chelating Agents: Add EDTA to sequester metal ions that catalyze decomposition in aqueous solutions .
Q. Methodological Considerations Table
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYNZUFIYSYHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541559 | |
Record name | 4-Bromo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5194-37-6 | |
Record name | 4-Bromo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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